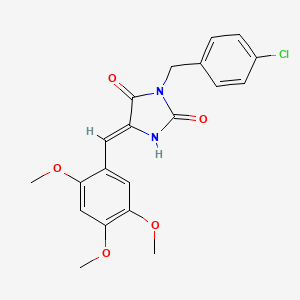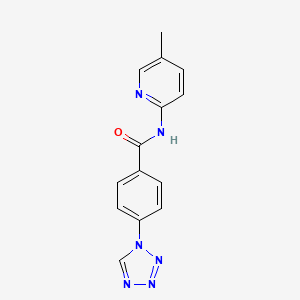
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in research and medicine. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
Mecanismo De Acción
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine acts as a full agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of various intracellular signaling pathways. Upon binding to the receptor, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine induces a conformational change that activates the G protein, leading to the activation of downstream signaling pathways such as adenylyl cyclase inhibition and potassium channel activation. These signaling pathways ultimately result in the modulation of neuronal activity and neurotransmitter release, leading to the observed physiological effects of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been shown to produce a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can modulate the activity of the 5-HT1A receptor in a concentration-dependent manner, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. In vivo studies have shown that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can produce anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its observed effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has several advantages as a tool compound for studying the function and pharmacology of the 5-HT1A receptor. It is a potent and selective agonist of the receptor, allowing for precise modulation of its activity. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine is also relatively stable and easy to synthesize, making it a cost-effective tool compound for research purposes. However, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has some limitations as well. It has a relatively short half-life in vivo, which may limit its use in certain experimental paradigms. Additionally, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has a high affinity for the 5-HT1A receptor, which may limit its selectivity in experiments involving multiple receptor systems.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. One area of interest is the development of more selective and potent agonists of the 5-HT1A receptor that can be used as tool compounds for research and potential therapeutic applications. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders and the development of novel treatments based on its modulation. Finally, the development of more advanced experimental techniques such as optogenetics and chemogenetics may allow for more precise modulation of the activity of the 5-HT1A receptor and other neurotransmitter systems.
Métodos De Síntesis
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetic acid with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine under acidic conditions to yield 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. The purity and yield of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been used as a tool compound to study the function and pharmacology of the 5-HT1A receptor in vitro and in vivo. It has also been used to investigate the role of the receptor in various physiological and pathological conditions such as depression, anxiety disorders, and schizophrenia.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-6-7-16(12-14)19-10-8-18(9-11-19)15-4-3-5-17(13-15)20-2/h3-5,13-14,16H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWRDKGBDTJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5413244 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

